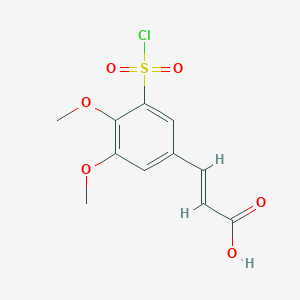
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR5 antagonists, which are compounds that inhibit the activity of the metabotropic glutamate receptor 5 (mGluR5) in the brain.
Mecanismo De Acción
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) in the brain. mGluR5 is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the activity of mGluR5, this compound can modulate the activity of various neurotransmitter systems in the brain, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the brain, which may be responsible for its potential antipsychotic and anti-addictive effects. In addition, this compound has been shown to decrease the activity of the glutamate system in the brain, which may be responsible for its potential anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid is its selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid. One potential direction is the development of more soluble analogs of this compound, which may be more suitable for use in certain experimental settings. Another potential direction is the study of the long-term effects of this compound on the brain, including its potential effects on neuroplasticity and neurodegeneration. Finally, the potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders warrant further investigation.
Métodos De Síntesis
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid can be synthesized using a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzene with ethyl acrylate to give the intermediate 3-chloro-4,5-dimethoxyphenylprop-2-enoic acid ethyl ester. This intermediate is then reacted with sulfuric acid to give the final product, this compound.
Aplicaciones Científicas De Investigación
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potential as a treatment for anxiety, depression, addiction, and schizophrenia. In addition, this compound has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-17-8-5-7(3-4-10(13)14)6-9(11(8)18-2)19(12,15)16/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXBKCQTRNJTRH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



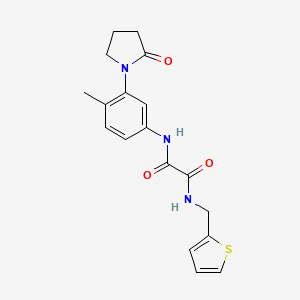

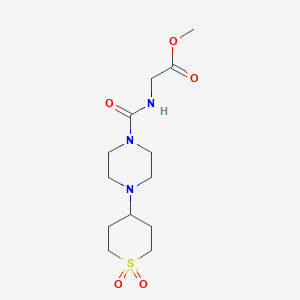
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
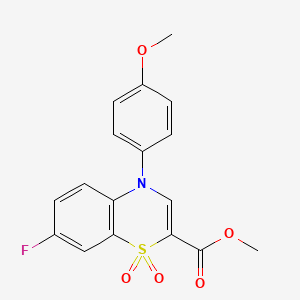
![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)

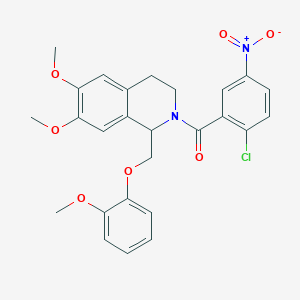

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
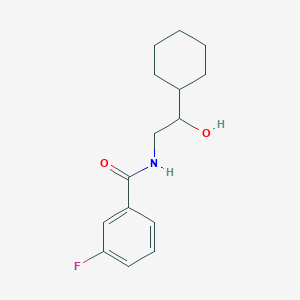
![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2596724.png)